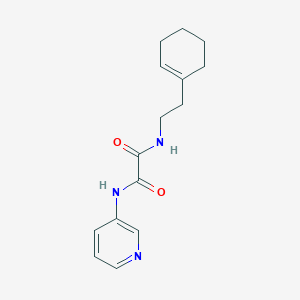
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions that include the formation of cyclohexyl and pyridinyl moieties. One common approach for synthesizing compounds with similar structures involves one-pot synthesis techniques, which can include the use of FT-IR, NMR, and density functional method studies for structural characterization (Fereyduni et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of compounds bearing cyclohexyl and pyridinyl groups reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. These interactions contribute to the stability and conformation of the molecules in solid-state structures. For instance, studies have shown that the molecular structures of isomeric compounds exhibit effective conformations influenced by the orientation of pyridine rings relative to the bridging cyclohexane rings, highlighting the role of intermolecular interactions in determining molecular conformation and packing (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
The chemical reactions involving compounds with cyclohexyl and pyridinyl components can vary widely, depending on the functional groups present and the reaction conditions. For example, bromination reactions of related compounds have been studied to understand their reaction mechanisms and crystal structures, which can shed light on the reactivity and potential chemical transformations of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide (Matsulevich et al., 2019).
科学的研究の応用
1. Neuroimaging and Receptor Studies
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide analogs have been primarily studied in the context of neuroimaging, especially in positron emission tomography (PET) studies involving serotonin receptors. For instance, WAY-100635, a compound structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, has been labeled with carbon-11 for PET studies to investigate 5-HT1A receptors in the human brain. The understanding of its metabolism is crucial for developing biomathematical models to interpret brain radioactivity uptake in terms of receptor-binding parameters (Osman et al., 1996). Additionally, 11C-ABP688, another related compound, has been evaluated for its potential as a PET agent for imaging metabotropic glutamate receptor subtype 5 (mGluR5) (Ametamey et al., 2007).
2. Metabolite Analysis and Pharmacokinetics
Metabolite analysis of related compounds provides insights into their metabolism and potential applications in medicinal chemistry. For example, studies have identified the major metabolic pathways of L-735,524, an analog of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, highlighting pathways such as glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995).
3. Bioavailability and Biotransformation Studies
Compounds structurally similar to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide have been the subject of bioavailability and biotransformation studies. For instance, Acalabrutinib, a targeted covalent inhibitor with a structure related to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, has been studied for its pharmacokinetic profile in humans, revealing moderate intravenous clearance and an absolute bioavailability of 25.3% (Podoll et al., 2018).
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(15(20)18-13-7-4-9-16-11-13)17-10-8-12-5-2-1-3-6-12/h4-5,7,9,11H,1-3,6,8,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAPJNXFYQFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)
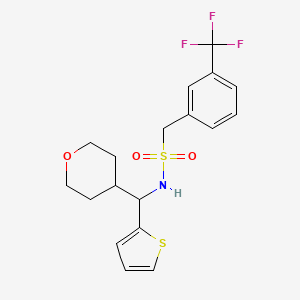
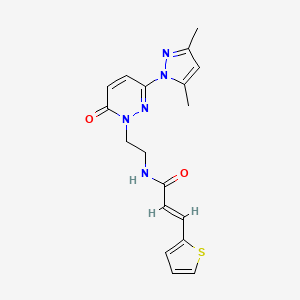
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

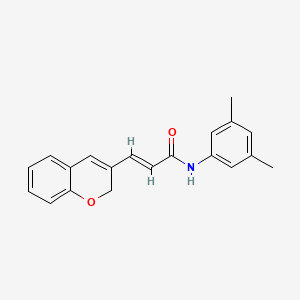
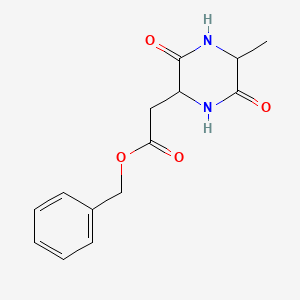
![[3-(Hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B2493947.png)

![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)
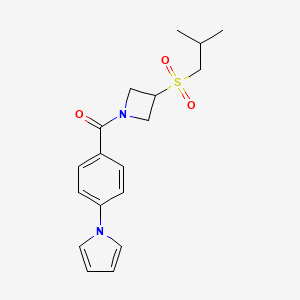

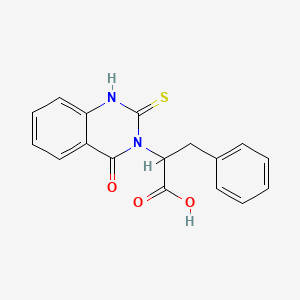
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)